

# DeepPep Protocol for Quantitative Proteomics: Application Notes and Protocols

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## Introduction

DeepPep is a powerful deep learning framework that enhances protein inference from peptide profiles generated by mass spectrometry-based quantitative proteomics experiments.<sup>[1][2]</sup> By employing a deep convolutional neural network, DeepPep accurately identifies the set of proteins present in a complex biological sample.<sup>[1][2][3]</sup> This document provides detailed application notes and protocols for a complete quantitative proteomics workflow, from sample preparation to data analysis using DeepPep, designed for researchers, scientists, and professionals in drug development.

## I. Quantitative Proteomics Experimental Workflow

A typical quantitative proteomics experiment coupled with DeepPep for data analysis involves several key stages, from sample preparation to the final protein inference. The overall workflow is depicted below.



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Quantitative proteomics workflow with DeepPep.

## II. Experimental Protocols

This section details the methodologies for key experiments in a quantitative proteomics workflow. Two common labeling techniques are presented: Tandem Mass Tag (TMT) for in-vitro chemical labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for in-vivo metabolic labeling.

### Protocol 1: TMT-Based Quantitative Proteomics

Tandem Mass Tag (TMT) labeling allows for the simultaneous identification and quantification of proteins in multiple samples.[4][5]

#### 1. Cell Culture and Lysis:

- Culture cells under desired conditions (e.g., control vs. drug-treated).
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
- Sonicate or use other methods to ensure complete cell disruption and reduce viscosity.[3][6]
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

#### 2. Protein Digestion:

- Quantify the protein concentration of each sample using a standard assay (e.g., BCA).
- Take a standardized amount of protein from each sample (e.g., 100 µg).
- Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.[6]
- Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.[7]

### 3. TMT Labeling:

- Bring TMT reagents to room temperature and dissolve in anhydrous acetonitrile.[8]
- Add the appropriate TMT label to each digested peptide sample.
- Incubate to allow the labeling reaction to proceed.
- Quench the reaction with hydroxylamine.[8]
- Combine the labeled samples into a single tube.

### 4. Peptide Cleanup and Fractionation:

- Desalt the pooled, labeled peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents.
- For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase chromatography to increase proteome coverage.

### 5. LC-MS/MS Analysis:

- Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
- Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.[9]

## Protocol 2: SILAC-Based Quantitative Proteomics

SILAC is a metabolic labeling technique where cells incorporate stable isotope-labeled amino acids, allowing for the differentiation of protein populations.[3][10]

### 1. SILAC Labeling in Cell Culture:

- Culture two populations of cells in specialized SILAC media. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other

is grown in "heavy" medium containing stable isotope-labeled counterparts (e.g.,  $^{13}\text{C}_6$ -L-Arginine and  $^{13}\text{C}_6,^{15}\text{N}_2$ -L-Lysine).[3][10]

- Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five generations in the SILAC media.

## 2. Cell Treatment and Lysis:

- Apply the experimental treatment (e.g., drug stimulation) to one of the cell populations.
- Harvest and lyse the "light" and "heavy" cell populations separately, as described in the TMT protocol.

## 3. Protein Mixing and Digestion:

- Quantify the protein concentration in each lysate.
- Mix equal amounts of protein from the "light" and "heavy" samples.
- Perform protein reduction, alkylation, and trypsin digestion on the mixed sample as described previously.

## 4. Peptide Cleanup and LC-MS/MS Analysis:

- Desalt the resulting peptide mixture using a C18 SPE column.
- Analyze the peptides by LC-MS/MS. The mass spectrometer will detect pairs of peptides (light and heavy) that are chemically identical but differ in mass, allowing for relative quantification.

# III. DeepPep Data Analysis Protocol

After acquiring the raw mass spectrometry data, the following steps are performed for protein identification and quantification using DeepPep.

## 1. Database Search:

- Process the raw MS data using a search engine like Sequest or Mascot, integrated into software platforms such as Proteome Discoverer or MaxQuant.
- Search the data against a comprehensive protein database (e.g., UniProt) to identify peptides.

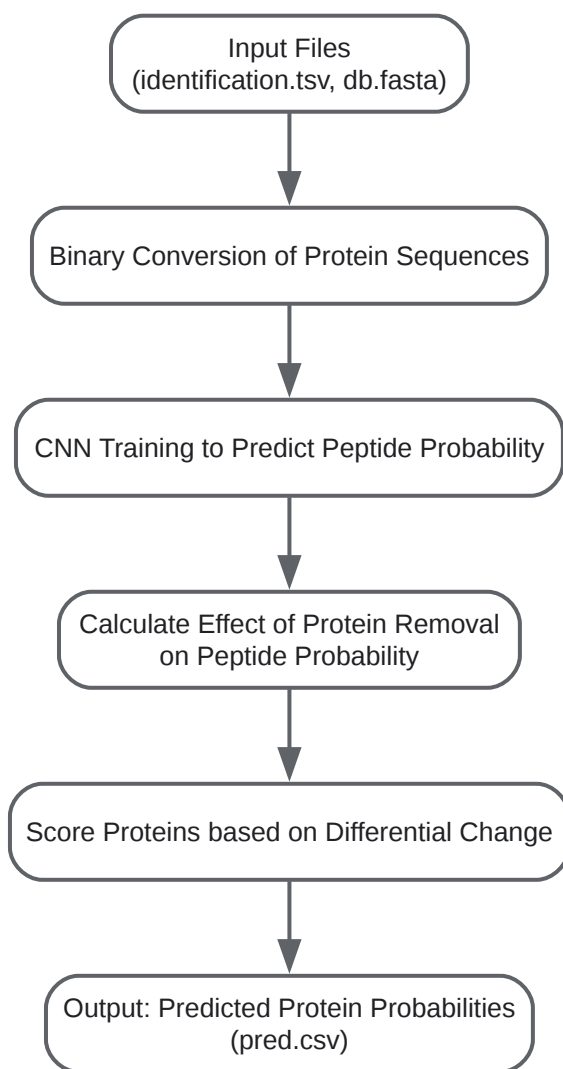
## 2. Prepare DeepPep Input Files:

- DeepPep requires two main input files:
  - identification.tsv: A tab-separated file with three columns: peptide sequence, protein name, and identification probability.
  - db.fasta: The reference protein database in FASTA format that was used for the initial database search.

## 3. Running DeepPep:

- DeepPep is run from the command line. The basic command structure is `python run.py [directory_name]`, where `directory_name` is the folder containing the `identification.tsv` and `db.fasta` files.
- Upon completion, DeepPep generates a `pred.csv` file containing the predicted protein identification probabilities.

## DeepPep Computational Workflow



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DeepPep's computational workflow.

## IV. Data Presentation: Example Quantitative Data

The following tables represent hypothetical quantitative data from a TMT experiment comparing a control cell line to a drug-treated cell line. The data would be the result of the upstream database search and quantification, which then informs the DeepPep analysis.

Table 1: Upregulated Proteins in Drug-Treated Cells

Protein ID	Gene Name	Protein Description	Fold Change (Treated/Control)	p-value
P00533	EGFR	Epidermal growth factor receptor	2.5	0.001
P27361	GRB2	Growth factor receptor-bound protein 2	1.8	0.015
Q07817	SHC1	SHC-transforming protein 1	2.1	0.008
P43405	SOS1	Son of sevenless homolog 1	1.9	0.021
P62993	HRAS	GTPase HRas	2.3	0.005

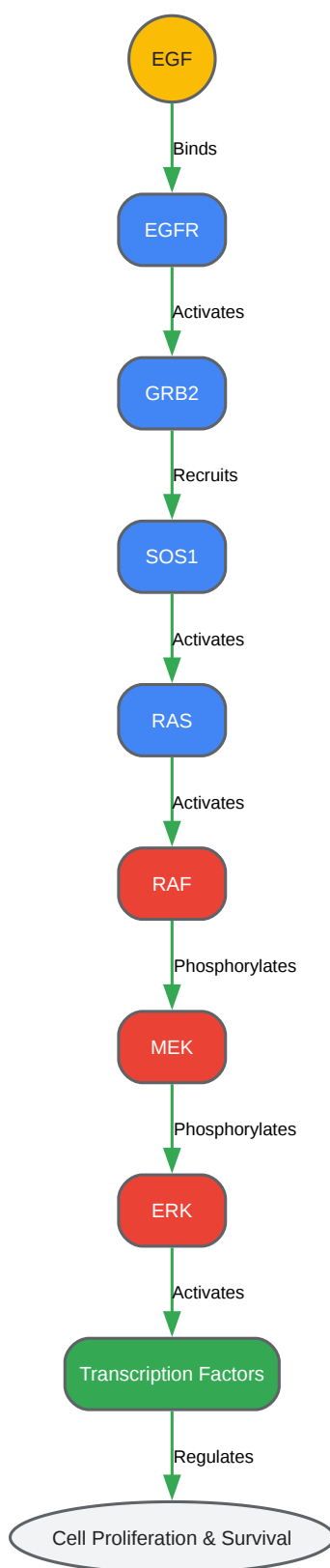
Table 2: Downregulated Proteins in Drug-Treated Cells

Protein ID	Gene Name	Protein Description	Fold Change (Treated/Control)	p-value
P08581	MET	Hepatocyte growth factor receptor	0.4	0.002
P15056	BRAF	B-Raf proto-oncogene serine/threonine-protein kinase	0.6	0.031
Q13485	RAF1	RAF proto-oncogene serine/threonine-protein kinase	0.5	0.011
P27361	MAP2K1	Mitogen-activated protein kinase kinase 1	0.7	0.045
P28482	MAPK1	Mitogen-activated protein kinase 1	0.6	0.028

## V. Visualization of a Signaling Pathway

Quantitative proteomics is a powerful tool for elucidating changes in signaling pathways. The following diagram illustrates a simplified EGFR signaling pathway, which could be investigated using the protocols described.





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Simplified EGFR signaling pathway.

## VI. Conclusion

The integration of robust experimental protocols for quantitative proteomics with advanced computational tools like DeepPep provides a powerful workflow for in-depth proteome analysis. This approach is highly applicable in drug development and biomedical research for biomarker discovery, mechanism of action studies, and understanding complex biological systems.

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